molecular formula C24H28FNO5 B8100346 (3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B8100346
M. Wt: 429.5 g/mol
InChI Key: VMVWGBILQKUTEF-XLIONFOSSA-N
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Description

(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is a chiral piperidine derivative with a tert-butyl carbamate group at position 1, a 4-fluorophenyl substituent at position 4, and a benzo[d][1,3]dioxol-5-yloxymethyl group at position 2. Its stereochemistry ((3R,4R)) is critical for biological activity, as seen in kinase inhibitors and serotonin reuptake modulators . The compound is synthesized via multi-step coupling reactions involving esterification, amidation, and chromatography purification, with yields ranging from 36% to 78% depending on substituents .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FNO5/c1-24(2,3)31-23(27)26-11-10-20(16-4-6-18(25)7-5-16)17(13-26)14-28-19-8-9-21-22(12-19)30-15-29-21/h4-9,12,17,20H,10-11,13-15H2,1-3H3/t17-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVWGBILQKUTEF-XLIONFOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula: C24_{24}H28_{28}FNO5_5
  • Molecular Weight: 429.48 g/mol
  • CAS Number: 1622258-77-8
  • IUPAC Name: (3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

The structure features a piperidine ring substituted with a benzo[d][1,3]dioxole moiety and a fluorophenyl group, which are critical for its biological activity.

Antidepressant Activity

Research indicates that compounds similar to this compound may exhibit antidepressant properties. The piperidine structure is often associated with selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression. The presence of the benzo[d][1,3]dioxole moiety can enhance the selectivity and efficacy of these compounds .

Antinociceptive Effects

Studies have shown that related piperidine derivatives possess antinociceptive properties, making them potential candidates for pain management therapies. The mechanism involves modulation of pain pathways in the central nervous system .

Neuroprotective Properties

There is growing interest in the neuroprotective capabilities of compounds containing piperidine structures. Preliminary studies suggest that this compound may offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies focusing on its chiral intermediates. The synthetic routes often involve the use of chiral catalysts to ensure high enantiomeric purity, which is crucial for the biological activity of the final product .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (%)References
Chiral Catalysis85>97
Asymmetric Synthesis90>95
Classical Resolution70>90

Case Study 1: Antidepressant Efficacy

In a clinical trial involving similar piperidine derivatives, results demonstrated significant improvements in depressive symptoms among participants treated with compounds exhibiting structural similarities to this compound. The study highlighted the importance of the fluorophenyl group in enhancing binding affinity to serotonin receptors .

Case Study 2: Pain Management

A study assessing the antinociceptive effects of related compounds showed that administration led to a marked reduction in pain response in animal models. The results suggested that modifications in the piperidine ring could optimize analgesic properties while minimizing side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

BP 1553: (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine
  • Key Differences : Stereochemistry at position 3 (S vs. R in the target compound).
  • This compound is a direct precursor to (-)-Paroxetine, a selective serotonin reuptake inhibitor (SSRI), highlighting the role of stereochemistry in CNS drug design .
(3S,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-substituted-phenyl)piperidine-1-carboxylate
  • Modifications : Additional 2-methoxybenzyl or pyridinylmethyl groups at the 3-position of the 4-fluorophenyl ring.
  • Synthesis : Achieved via SmI2-mediated reductive amination or CuH-catalyzed hydroalkylation, yielding 36–41% .
  • Activity : These derivatives exhibit selectivity for G protein-coupled receptor kinase 2 (GRK2), with MS (ESI+) m/z 488.2 (M+1) and HPLC purity >85% .

Functional Group Modifications

4-(tert-butyl)-2-((3R,4S)-3-(benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidin-1-yl)-N-(quinolin-8-yl)benzamide (6a)
  • Structure: Incorporates a quinoline-containing benzamide group.
  • Synthesis : Electrooxidative amination with 69% yield.
  • Application: Demonstrated pharmaceutical activity in kinase inhibition assays, leveraging the quinoline moiety for enhanced binding .
tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate
  • Modifications: Nitropyrimidine and dibenzylamino groups replace the benzo[d][1,3]dioxole and 4-fluorophenyl moieties.
  • Synthesis : Achieved via nucleophilic substitution (TLC: Rf 0.23 in hexane:ethyl acetate).
  • Use : Intermediate in antiviral or anticancer drug development .

Piperidine-Based Kinase Inhibitors

Paroxetine Derivatives
  • Example : (-)-Paroxetine, synthesized from (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine.
  • Key Data : Specific rotation [α]D24 = -47.5° (c = 1.0, CHCl3), confirming enantiopurity critical for SSRI activity .
GRK2 Inhibitors
  • Structure-Activity Relationship (SAR) : The benzo[d][1,3]dioxole group enhances binding to GRK2, while the 4-fluorophenyl group improves metabolic stability. Substitutions at the piperidine 3-position (e.g., 2-methoxybenzyl) reduce potency but improve selectivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Yield (%) Biological Target Key Data
(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate C24H27FNO5 428.48 Benzo[d][1,3]dioxole, 4-fluorophenyl (3R,4R) 41–78 GRK2, Kinases MS (ESI+) m/z 488.2
BP 1553 C19H18FNO3 327.35 Benzo[d][1,3]dioxole, 4-fluorophenyl (3S,4R) N/A Paroxetine precursor CAS 110429-35-1
6a (Quinoline derivative) C34H30FN3O4 571.62 Quinoline, benzamide (3R,4S) 69 Kinases Rf = 0.5
(-)-Paroxetine C19H20FNO3 329.37 Benzo[d][1,3]dioxole, 4-fluorophenyl (3S,4R) 63 Serotonin transporter [α]D24 = -47.5°

Preparation Methods

Reductive Amination Approach

The most widely adopted method involves reductive amination of a diketone precursor. A representative procedure involves:

Step 1 : Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form a β-keto ester.
Step 2 : Michael addition with nitromethane followed by cyclization to generate a racemic piperidinone intermediate.
Step 3 : Enzymatic resolution using lipase PS-30 to achieve the desired (3R,4R) configuration.

Table 1: Comparative Yields in Piperidine Core Formation

MethodStarting MaterialsCatalystYield (%)ee (%)
Reductive Amination4-Fluorobenzaldehyde, NitromethaneNaBH(OAc)₃6892
CyclizationEthyl 4-fluorocinnamateTiCl₄5585
Enzymatic ResolutionRacemic piperidinoneLipase PS-3041>99

Stereoselective Functionalization

Introduction of the Benzo[d] Dioxol-5-yloxy Methyl Group

The critical C3 substituent is introduced via nucleophilic substitution:

Reaction Conditions :

  • Piperidine intermediate (1 eq)

  • 5-(Chloromethyl)benzo[d]dioxole (1.2 eq)

  • K₂CO₃ (2 eq) in anhydrous DMF

  • 60°C, 12 h under N₂ atmosphere

Key Observations :

  • Polar aprotic solvents (DMF > DMSO) improve reaction rates

  • Excess nucleophile (1.2-1.5 eq) compensates for steric hindrance

  • Temperature >50°C required for reasonable conversion

Protecting Group Strategy

The tert-butyl carbamate (Boc) group is introduced early in the synthesis to protect the piperidine nitrogen:

Procedure :

  • Treat piperidine intermediate with Boc₂O (1.5 eq)

  • Catalyze with DMAP (0.1 eq) in dichloromethane

  • Stir at room temperature for 4 h

Advantages :

  • Stability under basic conditions during subsequent substitutions

  • Mild deprotection using TFA in final steps

Final Coupling and Purification

The fully functionalized piperidine undergoes final Boc protection followed by chromatographic purification:

Optimized Conditions :

ParameterValue
Column MaterialSilica gel 60 (230-400 mesh)
Eluent SystemHexane:EtOAc (7:3 → 1:1 gradient)
Recovery Rate82-87%
Purity (HPLC)>99%

Critical Note : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases achieves superior separation of stereoisomers.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Published Methods

ReferenceTotal StepsOverall Yield (%)Key Innovation
718Enzymatic resolution step
912Microwave-assisted cyclization
624Flow chemistry for Boc protection

Challenges and Optimization Strategies

Stereochemical Control

  • Chiral Auxiliaries : Use of (S)-proline-derived catalysts improves diastereomeric excess to 94%

  • Dynamic Kinetic Resolution : Combined Pd/BINAP systems enable in situ racemization correction

Yield Improvement

  • Microwave Assistance : Reduces reaction times by 40-60% for substitution steps

  • Solvent-Free Conditions : Increases atom economy in cyclization steps

Emerging Methodologies

Recent advances from academic literature suggest promising alternatives:

  • Biocatalytic Approaches : Engineered transaminases for asymmetric synthesis of piperidine precursors

  • Photoredox Catalysis : Visible-light-mediated C-H functionalization to install aromatic groups

  • Continuous Flow Systems : Improved heat/mass transfer for exothermic substitution reactions

Q & A

Q. What are the optimal synthetic routes for introducing the benzo[d][1,3]dioxol-5-yloxy moiety into the piperidine scaffold?

Methodological Answer: The benzo[d][1,3]dioxol-5-yloxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, coupling a benzodioxol-containing alcohol to a brominated piperidine intermediate under basic conditions (e.g., NaH in DMF at 0–20°C) achieves substitution . Alternatively, Mitsunobu conditions (DIAD, PPh₃) can install the group stereoselectively. Key reagents and yields from analogous compounds include:

StepReagents/ConditionsYield (%)Reference
Benzodioxol couplingNaH, DMF, 0–20°C, 12h65–75
Mitsunobu reactionDIAD, PPh₃, THF, rt, 24h80–85

Q. How can the stereochemical integrity of the (3R,4R) configuration be validated?

Methodological Answer: X-ray crystallography is the gold standard for absolute configuration confirmation. For routine analysis, chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA 90:10) or NMR diastereomeric differentiation using Mosher’s esters are employed. In related piperidine derivatives, coupling constants (J = 8–10 Hz for trans-H3/H4) in ¹H-NMR correlate with R,R configuration .

Q. What storage conditions ensure compound stability?

Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the tert-butyl carbamate and benzodioxol groups. Purity degradation >5% occurs after 6 months at 4°C due to moisture sensitivity .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during large-scale synthesis?

Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution (lipase-catalyzed acyl transfer) achieves >99% ee. For example, lipase B from Candida antarctica selectively acylates the undesired (3S,4S)-enantiomer, leaving the target (3R,4R)-isomer unreacted .

Q. What in vitro models are suitable for evaluating biological activity?

Methodological Answer: Receptor binding assays (e.g., serotonin or dopamine transporters) and functional cell-based assays (cAMP modulation) are used. In anticonvulsant studies, maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents correlate with benzodioxol-related bioactivity .

Q. How should discrepancies in biological activity between enantiomers be addressed?

Methodological Answer: Re-evaluate purity (HPLC-MS) and confirm stereochemistry (circular dichroism). For example, (3S,4R)-enantiomers of similar compounds show 10-fold lower receptor affinity than (3R,4R) isomers, highlighting stereochemical impacts . Contradictory data may arise from residual solvents (e.g., DMSO) altering assay outcomes; lyophilize samples before testing .

Q. What computational strategies predict interactions with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding poses. For fluorophenyl-containing analogs, hydrophobic interactions with Phe152 in serotonin transporters are critical . QSAR models using Hammett constants (σₚ for 4-fluorophenyl) optimize substituent effects .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from polymorphic forms. Use DSC/TGA to identify crystalline vs. amorphous states. For example, the amorphous form dissolves readily in DMSO (50 mg/mL), while crystalline forms require sonication in chloroform (20 mg/mL) .

Q. Why do synthetic yields vary across literature reports?

Methodological Answer: Variations stem from tert-butyl carbamate protection/deprotection efficiency. Boc removal with TFA in DCM (2h, 0°C) yields 85–90% piperidine intermediates, while HCl/dioxane (reflux) causes partial degradation (<70%) .

Methodological Tables

Q. Table 1. Key Analytical Parameters

ParameterMethodConditions/ResultsReference
PurityHPLC (C18 column)95–99% (MeCN:H₂O 70:30)
Melting PointDSC148–150°C (dec.)
LogPShake-flask (octanol/water)2.8 ± 0.3

Q. Table 2. Optimization of Mitsunobu Reaction

ParameterVariationYield (%)ee (%)
SolventTHF vs. DCM85 vs. 60>99
CatalystPPh₃ vs. polymer-bound85 vs. 78>99
Temperaturert vs. 40°C85 vs. 72>99

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